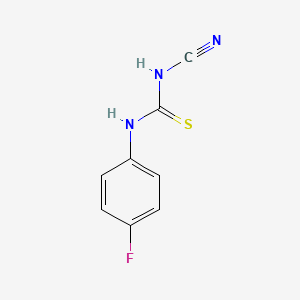

N-Cyano-N'-(4-fluorophenyl)thiourea

Description

N-Cyano-N'-(4-fluorophenyl)thiourea is a thiourea derivative featuring a cyano group (-CN) on one nitrogen and a 4-fluorophenyl group on the other. Thioureas (R¹NHC(S)NR²R³) are versatile compounds with applications in catalysis, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and electronic properties . The 4-fluorophenyl moiety contributes steric and electronic effects, often improving metabolic stability and target binding in drug design . While direct data on this specific compound are absent in the provided evidence, insights can be extrapolated from structurally related thiourea derivatives.

Properties

Molecular Formula |

C8H6FN3S |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-cyano-3-(4-fluorophenyl)thiourea |

InChI |

InChI=1S/C8H6FN3S/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13) |

InChI Key |

HVQFOVUGZAQFHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on thioureas significantly alter their physicochemical and biological properties. Below is a structural comparison of key derivatives:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations :

- Aromatic Substitutents: 4-Fluorophenyl improves metabolic stability compared to non-fluorinated analogs .

Anticancer Activity :

- N-Benzoyl Derivatives : Exhibit strong cytotoxicity against HeLa cells (IC₅₀ = 32.7 µM) and favorable ADMET profiles (low hepatotoxicity) .

- N-Methoxybenzoyl Derivative: Outperforms hydroxyurea in SirT1 inhibition (RS = -92.4 vs.

- Hypothetical Cyano Derivative: The cyano group may further lower RS values (indicative of stronger binding) due to stronger electron withdrawal .

Antiviral Potential:

- Derivatives with 4-fluorophenyl groups show promise against SARS-CoV-2 by inhibiting 3CLpro protease (QSAR model: Log 1/C = 0.269 LogP² - 2.776 LogP + 0.221 cMR + 3.195) . The cyano group could enhance binding via polar interactions with catalytic residues.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Key Insights :

Toxicity Profiles

Preparation Methods

Dithiocarbamate Synthesis

4-Fluoroaniline reacts with CS₂ in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (THF):

The dithiocarbamate salt forms as a white precipitate, isolated by filtration.

Cyano Group Introduction

The dithiocarbamate reacts with cyanogen bromide (BrCN) in THF at 25°C, displacing the DABCO moiety:

The product is purified via column chromatography (ethyl acetate/hexane), achieving 68% yield.

Key Parameters:

T3P-Mediated Coupling Reaction

Propylphosphonic anhydride (T3P) enables efficient thiourea formation under mild conditions, as demonstrated in piperazine-thiourea derivatizations.

Reaction Mechanism

Cyanamide (H₂N–CN) and 4-fluoroaniline are combined with T3P in dimethylformamide (DMF). T3P activates the amine groups, facilitating condensation:

The reaction completes within 2 hours at 25°C, with the product precipitated by adding ice water.

Optimization Insights

Comparative Analysis of Methods

The table below evaluates the three methods based on critical parameters:

The T3P method outperforms others in yield and scalability, though it requires anhydrous conditions. The dithiocarbamate route offers a safer alternative to isothiocyanate intermediates but involves cumbersome chromatography.

Q & A

Q. What are the established synthetic routes for N-Cyano-N'-(4-fluorophenyl)thiourea?

The compound is typically synthesized via nucleophilic addition between 4-fluorophenylamine and an aroyl isothiocyanate derivative. For example, analogous thioureas (e.g., N-benzoyl derivatives) are prepared by reacting substituted benzoyl isothiocyanates with aryl amines in acetone, followed by acidification and recrystallization . Adapting this method, the cyano group can be introduced via a cyanophenyl isothiocyanate intermediate. Purification often involves solvent mixtures like methanol-dichloromethane to yield crystalline products suitable for structural analysis.

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- FT-IR : Confirms thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and NH signals (δ ~9–10 ppm); ¹³C NMR detects thiocarbonyl (C=S, δ ~180 ppm) and cyano (C≡N, δ ~115 ppm) groups .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C=S ~1.68 Å) and hydrogen-bonding networks (N-H⋯S/O interactions) .

Advanced Research Questions

Q. How can researchers design cytotoxic activity assays for this compound?

Use in vitro models like the HeLa cell line (cervical cancer) with MTT assays. Prepare serial dilutions (e.g., 1–100 μM) and measure IC₅₀ values (concentration inhibiting 50% cell viability). Controls include hydroxyurea or cisplatin. Data interpretation must account for solvent effects (e.g., DMSO ≤0.1%) and replicate consistency (n ≥ 3). Activity trends are compared to substituent analogs (e.g., methoxy vs. cyano groups) .

Q. How do computational docking studies inform its mechanism of action?

Molecular docking (AutoDock Vina, GOLD) predicts binding to targets like SirT1 (sirtuin 1) or SARS-CoV-2 3CLpro. Key steps:

- Prepare ligand (protonation states, energy minimization).

- Define receptor active sites (e.g., SirT1: SER442, SER443, LEU443).

- Validate using root-mean-square deviation (RMSD < 2.0 Å) against co-crystallized ligands. Results may show hydrogen bonds (thiourea as H-acceptor) and steric interactions enhancing binding affinity .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

- Validation : Cross-check docking scores (e.g., Glide XP) with mutagenesis (e.g., alanine scanning of key residues).

- QSAR refinement : Incorporate descriptors like LogP (lipophilicity) and cMR (molar refractivity) to adjust predictive models. For example, the equation Log 1/C = 0.269 LogP² – 2.776 LogP + 0.221 cMR + 3.195 explains anti-SARS-CoV-2 activity .

- Assay conditions : Optimize cell permeability (e.g., PAMPA assay) and metabolic stability (microsomal incubation) .

Q. What is the role of the cyano substituent in modulating bioactivity compared to other groups?

Methodological Considerations

Q. How to refine crystal structures using SHELX software?

- Data processing : Integrate diffraction data (ShelXCE) and solve via direct methods (SHELXD).

- Refinement : SHELXL adjusts positional/thermal parameters, with restraints for disordered moieties. Validate via R-factor (< 5%) and residual electron density maps.

- Hydrogen bonding : Use PLATON to analyze N-H⋯S/O networks critical for supramolecular assembly .

Q. What solvent systems optimize solubility for biological assays?

- Polar aprotic solvents : DMSO (high solubility, 137 g/L for thiourea analogs).

- Aqueous buffers : Phosphate-buffered saline (PBS) with ≤1% DMSO for cell-based assays.

- Stability : Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.